Tert-butyl 4-bromo-2-methylbenzoate
Overview
Description
Tert-butyl 4-bromo-2-methylbenzoate is a chemical compound with the molecular formula C12H15BrO2 . It is a derivative of benzoic acid and can be used as a building block for the synthesis of various biologically active compounds .
Synthesis Analysis
Tert-butyl 4-bromo-2-methylbenzoate can be synthesized from Di-tert-butyl dicarbonate and 4-Bromo-2-methylbenzoic acid .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-bromo-2-methylbenzoate is represented by the InChI code:1S/C12H15BrO2/c1-8-7-9 (13)5-6-10 (8)11 (14)15-12 (2,3)4/h5-7H,1-4H3
. Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 4-bromo-2-methylbenzoate are not mentioned in the search results, it’s known that bromides are often used in substitution reactions .Physical And Chemical Properties Analysis
Tert-butyl 4-bromo-2-methylbenzoate has a molecular weight of 271.15 . It is stored in a sealed, dry environment at room temperature . The physical form of this compound can range from a colorless to yellow liquid or semi-solid or solid .Scientific Research Applications
Chemical Reactions and Photolysis
Tert-butyl 4-bromo-2-methylbenzoate has been studied in various chemical contexts. Notably, it has been used as an alternative to benzoquinone in Fujiwara-Moritani reactions, demonstrating its utility in room-temperature reactions between acetanilides and butyl acrylate. This system's effectiveness is further enhanced by including Cu(OAc)2 as a cocatalyst, illustrating the compound's versatility in organic synthesis (Liu & Hii, 2011). Laser Flash Photolysis (LFP) studies of tert-butyl aroylperbenzoates, including tert-butyl 4-bromo-2-methylbenzoate, have allowed for direct observation of their singlet and triplet states. This detailed photophysical characterization has been crucial in understanding the kinetics of these states and the corresponding aroylphenyl radicals, which are pertinent in photochemical applications (Shah & Neckers, 2004).
Organic Synthesis and Catalysis
The compound also plays a role in organic synthesis. It has been involved in the formation of various benzo[b]thiophenes via electroreduction, demonstrating its utility in reactions involving cleavage and intermolecular recombination of intermediates (Voss & Dannat, 2015). Moreover, it has been used in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, showcasing its versatility in oxidation reactions and its potential in synthesizing industrially significant compounds (Yi, 2003).
Materials Science and Engineering
In materials science, the compound's derivatives have been utilized in the synthesis of rare-earth metal compounds with unique arrangements of metal atoms and nuclearities. These compounds exhibit magnetic properties and behaviors like weak ferromagnetic or antiferromagnetic interactions, positioning tert-butyl 4-bromo-2-methylbenzoate derivatives as crucial in the development of new materials with potential applications in data storage and quantum computing (Yadav et al., 2015).
Safety And Hazards
Future Directions
While specific future directions for Tert-butyl 4-bromo-2-methylbenzoate are not mentioned in the search results, it’s known that such compounds can be used as building blocks for the synthesis of various biologically active compounds . This suggests potential applications in the development of new pharmaceuticals or other biologically active substances.
properties
IUPAC Name |
tert-butyl 4-bromo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOKTQAWHCIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700587 | |
Record name | tert-Butyl 4-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromo-2-methylbenzoate | |
CAS RN |
445003-37-2 | |
Record name | tert-Butyl 4-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-bromo-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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